![molecular formula C20H24FN5O B6563936 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946212-85-7](/img/structure/B6563936.png)
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, commonly known as 4-Fluoro-2-methyl-6-(pyrrolidin-1-yl)-4-piperidinecarboxamide (4-FMPP), is a synthetic compound that has been widely used in the scientific research field for its various applications. It is a derivative of piperidine, a heterocyclic aromatic compound, and has a unique combination of properties that make it an ideal tool for a variety of applications. 4-FMPP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in the development of new drugs and pharmaceuticals.
Scientific Research Applications
- BML00297 has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly melanoma and leukemia cells. The compound’s ability to inhibit specific cellular pathways involved in tumor growth and metastasis is of interest .
- Equilibrative nucleoside transporters (ENTs) play a crucial role in nucleotide synthesis and adenosine regulation. BML00297 has been studied as an inhibitor of ENTs, with a focus on ENT1. Understanding its selectivity and impact on nucleotide metabolism is essential for drug development .
- Researchers have modified the piperazinyl moiety of ciprofloxacin by introducing BML00297-like structures. These derivatives exhibit improved antimicrobial activity against resistant species commonly found in hospital environments. Investigations continue to optimize their efficacy .
- BML00297 derivatives have been evaluated as DPP-4 inhibitors for type 2 diabetes treatment. These compounds target the enzyme responsible for degrading incretin hormones, enhancing glucose regulation. Their metabolic profiles and efficacy are under scrutiny .
- Given its piperazine scaffold, BML00297 may have implications in neurological disorders. Researchers explore its potential as a modulator of neurotransmitter systems, including serotonin and dopamine. Preclinical studies aim to unravel its neuroprotective effects .
- BML00297 serves as a valuable chemical tool for early discovery researchers. Its unique structure offers insights into molecular interactions and drug design. Although analytical data may be limited, its role in chemical biology remains significant .
Anticancer Research
Nucleoside Transporter Inhibition
Antimicrobial Activity Enhancement
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Neurological Disorders
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit tyrosinase , a key enzyme involved in melanogenesis
Mode of Action
Based on the structural similarity to known tyrosinase inhibitors , it can be hypothesized that this compound may interact with the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, a key step in melanin synthesis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to melanogenesis, given the potential inhibition of tyrosinase . Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, a precursor of melanin. By inhibiting tyrosinase, this compound could potentially reduce melanin production, affecting skin pigmentation.
Result of Action
If this compound acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation .
properties
IUPAC Name |
(4-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWHUUVBXSNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.